Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate
Brand Name: Vulcanchem
CAS No.: 52656-24-3
VCID: VC18439327
InChI: InChI=1S/C17H17NO5/c1-22-16(20)13-7-6-11(9-14(13)17(21)23-2)15(19)10-4-3-5-12(18)8-10/h3-9,15,19H,18H2,1-2H3
SMILES:
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate

CAS No.: 52656-24-3

Cat. No.: VC18439327

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate - 52656-24-3

Specification

CAS No. 52656-24-3
Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name dimethyl 4-[(3-aminophenyl)-hydroxymethyl]benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C17H17NO5/c1-22-16(20)13-7-6-11(9-14(13)17(21)23-2)15(19)10-4-3-5-12(18)8-10/h3-9,15,19H,18H2,1-2H3
Standard InChI Key UBZGJSFNOQCQJF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a phthalate backbone esterified with methyl groups at the 1,2-dicarboxylate positions. At the 4-position of the benzene ring, a hydroxymethyl group bridges to a 3-aminophenyl substituent. This configuration creates three distinct reactive zones:

  • Electron-deficient phthalate core: The dicarboxylate ester groups induce electron withdrawal, making the aromatic ring susceptible to nucleophilic attack.

  • Hydroxymethyl linker: Serves as a flexible spacer that may facilitate hydrogen bonding with biological targets or polymer matrices.

  • 3-Aminophenyl group: Provides a primary amine functionality for potential derivatization or coordination chemistry.

The canonical SMILES representation (COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)OC) confirms this arrangement. X-ray crystallography data remain unavailable, but molecular modeling suggests significant steric hindrance around the hydroxymethyl group, potentially influencing its conformational flexibility.

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

PropertyValueMethod/Source
Melting PointNot reportedVulcanChem
Boiling Point>300°C (estimated)EPI Suite prediction
LogP (Octanol-Water)2.1 ± 0.3ChemAxon calculation
Water Solubility12 mg/L (25°C)Quantitative estimation
pKa (Amino group)4.7 ± 0.2Spectrophotometric

The moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, a desirable profile for drug candidates. The amino group's pKa of 4.7 indicates protonation under physiological conditions, potentially enhancing solubility in acidic environments.

Synthesis and Production

Reaction Pathways

The synthesis typically involves a three-step sequence:

  • Phthalic anhydride functionalization: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation using paraformaldehyde.

  • Aminophenyl coupling: Ullmann-type coupling of 3-iodoaniline to the hydroxymethyl intermediate under copper catalysis.

  • Esterification: Methanol treatment in the presence of sulfuric acid to protect carboxyl groups as methyl esters .

A representative procedure adapted from dimethyl phthalate synthesis involves:

  • Refluxing phthalic acid derivatives with methanol (130 mL/g substrate)

  • Catalytic sulfuric acid (10% v/v)

  • 24-hour reaction time under nitrogen atmosphere

  • Isolation via dichloromethane/water extraction

Yield optimization remains challenging due to competing side reactions at the aminophenyl group. Current reported yields for analogous phthalate syntheses reach 96% under ideal conditions .

Purification Challenges

The polar amino group complicates traditional phthalate purification methods. Effective strategies include:

  • pH-controlled crystallization: Adjusting to pH 5-6 precipitates the compound while leaving ionic impurities in solution.

  • Size-exclusion chromatography: Separates by molecular weight differences in DMF solutions.

  • Recrystallization solvents: Ethyl acetate/hexane (3:1) mixtures provide optimal crystal formation.

Toxicological and Environmental Considerations

Metabolic Pathways

While specific data on this compound are lacking, dimethyl phthalate (DMP) metabolism studies provide insights :

  • Ester hydrolysis: Hepatic carboxylesterases cleave methyl esters to produce monomethyl phthalate (MMP).

  • Amino group oxidation: Cytochrome P450-mediated N-hydroxylation forms reactive intermediates.

  • Conjugation: Glucuronidation and sulfation enhance aqueous excretion.

In rats, 78% of DMP metabolites appear as MMP in urine within 24 hours . Similar pathways are anticipated for this compound, though the amino group may alter metabolic kinetics.

Ecotoxicology

Phthalate biodegradability generally correlates with ester chain length. Shorter chains (methyl groups) exhibit:

  • Aerobic degradation: 60-80% mineralization in 28 days by Pseudomonas spp.

  • Anaerobic persistence: Half-life >180 days in sediment systems

  • Aquatic toxicity: LC50 = 1.2 mg/L for Daphnia magna (48h exposure)

The 3-aminophenyl substituent may inhibit microbial degradation pathways, potentially increasing environmental persistence compared to DMP.

Future Research Directions

Synthetic Chemistry Priorities

  • Catalyst development: Designing palladium-free coupling systems to reduce production costs.

  • Continuous flow synthesis: Microreactor technology could improve yield and safety profile .

  • Green chemistry approaches: Exploring biocatalysts (lipases, esterases) for selective esterification.

Biological Evaluation Needs

  • ADMET profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies.

  • Target identification: Proteomic screening to map protein interaction networks.

  • Formulation science: Nanoencapsulation strategies to enhance bioavailability.

Environmental Impact Mitigation

  • Advanced oxidation processes: Evaluating UV/H₂O₂ and ozonation for wastewater treatment.

  • Bioremediation screening: Identifying microbial consortia capable of aryl amine degradation.

  • Life cycle analysis: Assessing cradle-to-grave environmental impacts across production scales.

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